

5-chlorovaleryl chloride IUPAC name and synonyms

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Compound of Interest

Compound Name: 5-Chlorovaleryl chloride

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An In-depth Technical Guide to 5-Chloropentanoyl Chloride: Synthesis, Reactivity, and Applications

Executive Summary: 5-Chloropentanoyl chloride (CAS No. 1575-61-7), a bifunctional organic compound, is a critical building block in modern organic synthesis. Its dual reactivity, stemming from a highly electrophilic acyl chloride group and a terminal alkyl chloride, makes it an invaluable intermediate for constructing complex molecular architectures. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing its chemical identity, spectroscopic profile, prevalent synthetic methodologies, key chemical reactions, and significant applications, particularly in the pharmaceutical and agrochemical industries. We delve into the causality behind experimental choices, present detailed protocols, and offer a comparative analysis of synthetic routes to empower scientists in their research and development endeavors.

Chemical Identity and Properties

A thorough understanding of a reagent's fundamental properties is paramount for its effective and safe use in a laboratory setting.

Nomenclature and Identification

The compound is systematically named according to IUPAC nomenclature, but is also known by several common synonyms in commercial and laboratory contexts.

- IUPAC Name: 5-chloropentanoyl chloride[1][2][3]
- CAS Number: 1575-61-7[1][4][5][6][7]
- Common Synonyms: **5-Chlorovaleryl chloride**, 5-Chlorovaleroyl chloride, Pentanoyl chloride, 5-chloro-, 5-CVC[1][2][8][9]
- EC Number: 216-403-1[1]
- Molecular Formula: C₅H₈Cl₂O[1][5]

Physicochemical Properties

The physical and chemical properties of 5-chloropentanoyl chloride dictate its handling, storage, and reaction conditions. These are summarized in the table below.

| Property | Value | Source(s) |
|------------------|---|------------|
| Molecular Weight | 155.02 g/mol | [1][2] |
| Appearance | Colorless to light yellow clear liquid | [6][9][10] |
| Density | ~1.2 g/mL at 25 °C | |
| Boiling Point | 38-39 °C at 0.15 mmHg 56-58 °C at 2.5 Torr | [9] |
| Refractive Index | n _{20/D} 1.464 | |
| Solubility | Reacts with water and other protic solvents | [9] |
| Flash Point | 90 °C (194 °F) | [9][11] |

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the identity and purity of 5-chloropentanoyl chloride.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by a very strong and sharp absorption band characteristic of the acyl chloride carbonyl group.

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|---------------|-----------------------------|
| ~1800 cm ⁻¹ | Strong, Sharp | C=O stretch (Acyl Chloride) |
| 2850 - 2960 cm ⁻¹ | Medium | C-H stretch (Alkyl) |
| 650 - 850 cm ⁻¹ | Medium-Weak | C-Cl stretch |

Rationale: The high frequency of the C=O stretch, compared to a ketone or ester, is due to the electron-withdrawing inductive effect of the chlorine atom, which shortens and strengthens the carbonyl bond.[\[12\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide a detailed map of the carbon-hydrogen framework.

- ¹H NMR: The proton NMR spectrum would show four distinct multiplets corresponding to the four methylene (-CH₂-) groups. The protons closest to the electron-withdrawing acyl chloride and chlorine atoms (at C2 and C5) would be shifted furthest downfield.
- ¹³C NMR: The carbon NMR spectrum would exhibit five signals. The carbonyl carbon (C1) would be the most downfield signal, followed by the carbons directly attached to the chlorine atoms (C5 and then C2).

Mass Spectrometry (MS)

Mass spectrometry reveals the molecular weight and characteristic fragmentation patterns.

Under electron ionization (EI), the molecular ion peak [M]⁺ would be observed at m/z 155, with a characteristic M+2 peak (~65% intensity of M) confirming the presence of two chlorine atoms. Key fragments would include the loss of a chlorine radical to form the 5-chloropentanoyl acylium ion and subsequent fragmentation of the alkyl chain.[\[12\]](#)

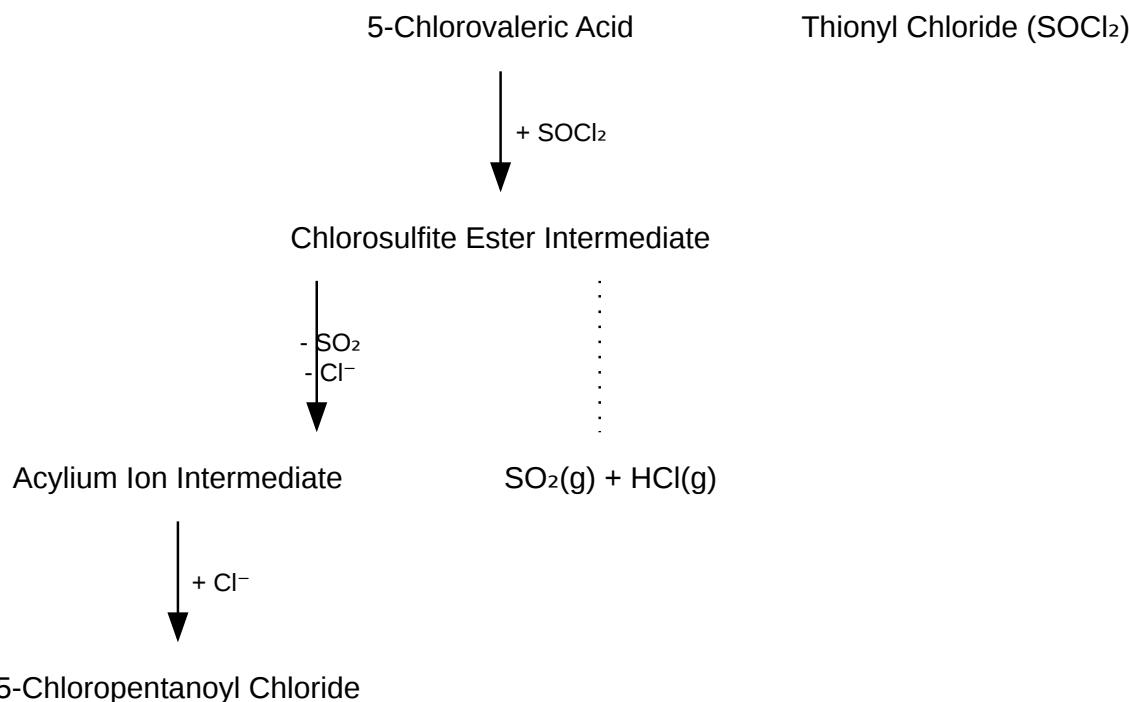
Synthesis of 5-Chloropentanoyl Chloride

Several synthetic routes to 5-chloropentanoyl chloride exist, each with distinct advantages regarding starting material cost, safety, and scalability.

Method 1: Chlorination of 5-Chlorovaleric Acid

This is a common laboratory-scale preparation involving the conversion of a carboxylic acid to its corresponding acyl chloride.

Mechanism: The reaction proceeds via nucleophilic attack of the carboxylic acid oxygen on the sulfur atom of thionyl chloride, followed by elimination of a chloride ion and subsequent loss of SO_2 and HCl gas. The gaseous nature of the byproducts drives the reaction to completion.[13] [14]



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Caption: Synthesis from 5-Chlorovaleric Acid.

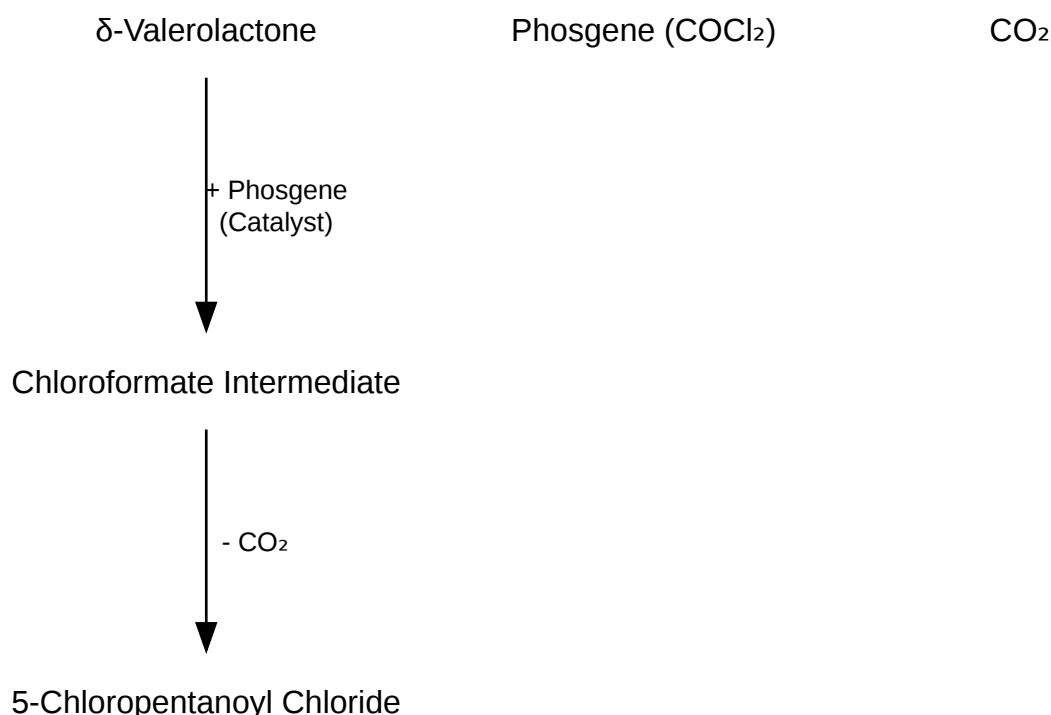
Experimental Protocol:

- In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser fitted with a gas outlet to a scrubbing system (e.g., NaOH solution).
- Charge the flask with 5-chlorovaleric acid.
- Slowly add an excess (typically 1.5-2.0 equivalents) of thionyl chloride (SOCl_2) to the flask with stirring.
- Heat the reaction mixture to a moderate temperature (e.g., 25-100°C) and stir for several hours until gas evolution ceases.[13]
- Cool the mixture to room temperature.
- Purify the product by fractional distillation under reduced pressure to yield 5-chloropentanoyl chloride as a colorless liquid.[13]

Method 2: Ring-Opening of δ -Valerolactone

This method utilizes a readily available cyclic ester as the starting material.

Mechanism: The reaction with phosgene (COCl_2) or a safer equivalent like triphosgene, often with a catalyst, proceeds via ring-opening of the lactone to form a chloroformate intermediate, which then eliminates CO_2 to yield the final product.



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Caption: Synthesis from δ -Valerolactone.

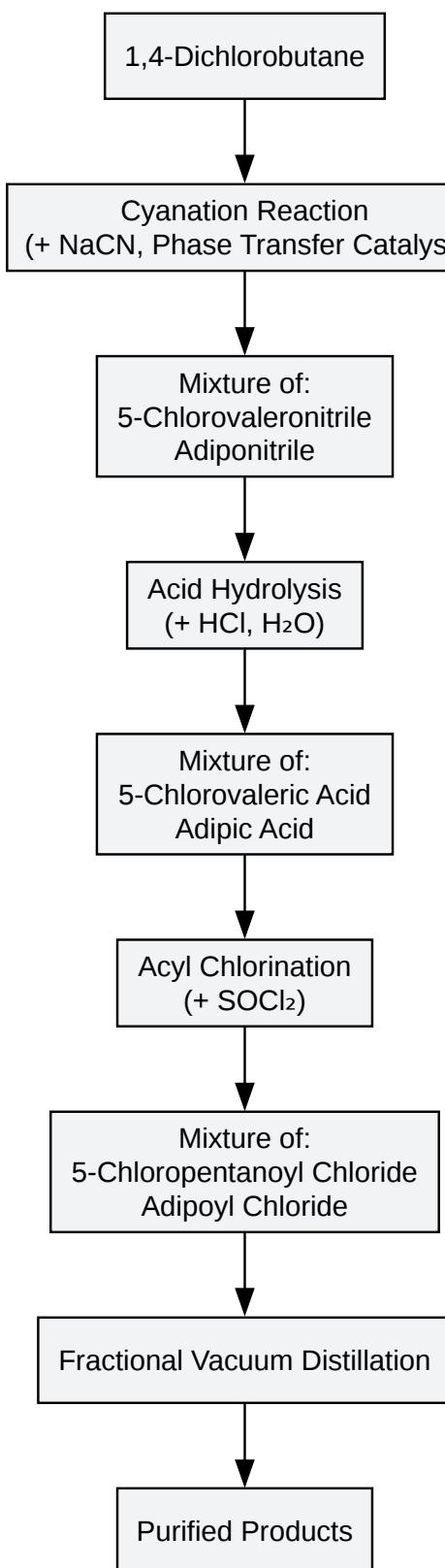
Experimental Protocol:

- To a suitable reactor, add δ -valerolactone and a catalyst (e.g., dimethylpropylene urea or an iron/aluminum co-catalyst).[15][16]
- Heat the mixture (e.g., 60-140°C).
- Carefully introduce phosgene gas or triphosgene into the reaction system over several hours.[15][16]
- Maintain the reaction temperature for an additional period after the addition is complete to ensure full conversion.
- After cooling, purge the system with an inert gas (e.g., nitrogen) to remove excess phosgene.

- The crude product is then purified by vacuum distillation.[16]

Method 3: Industrial 'One-Pot' Synthesis from 1,4-Dichlorobutane

This multi-step industrial process is designed for large-scale production and co-produces adipoyl chloride.[17]



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Caption: Industrial Synthesis Workflow.

Protocol Summary:

- Cyanation: 1,4-dichlorobutane is reacted with an aqueous solution of sodium cyanide in the presence of a phase-transfer catalyst to produce a mixture of 5-chlorovaleronitrile and adiponitrile.[15][17][18]
- Hydrolysis: The resulting organic phase is separated and subjected to hydrolysis with concentrated hydrochloric acid, converting the nitriles to their respective carboxylic acids (5-chlorovaleric acid and adipic acid).[15][17]
- Acyl Chlorination: The mixture of carboxylic acids is then treated with thionyl chloride to convert them into the corresponding acyl chlorides.[15][17]
- Purification: The final products, 5-chloropentanoyl chloride and adipoyl chloride, are separated and purified by vacuum distillation.[15]

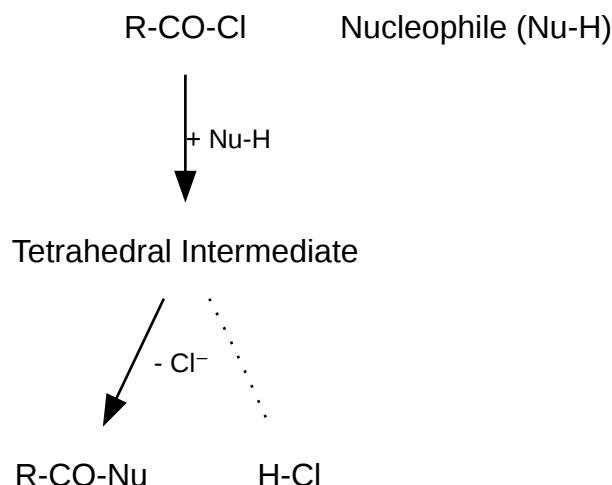
Chemical Reactivity and Synthetic Applications

5-Chloropentanoyl chloride is a bifunctional electrophile, allowing for sequential or orthogonal reactions at its two distinct reactive sites.[19]

Reactions at the Acyl Chloride Moiety (Acylation)

The acyl chloride is a potent acylating agent, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles.[19] This reactivity is fundamental to creating amide and ester linkages.

General Mechanism: The reaction involves the attack of a nucleophile (e.g., an amine or alcohol) on the electrophilic carbonyl carbon, followed by the elimination of the chloride leaving group.



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Caption: Nucleophilic Acyl Substitution.

- Amide Formation: Reaction with primary or secondary amines yields N-substituted amides. This is a cornerstone reaction in the synthesis of many active pharmaceutical ingredients (APIs).
- Ester Formation: Reaction with alcohols, typically in the presence of a non-nucleophilic base to scavenge the HCl byproduct, produces esters.[19]

Applications in Pharmaceutical and Agrochemical Synthesis

The utility of 5-chloropentanoyl chloride is highlighted by its role as a key intermediate in the synthesis of several commercial products.

- Apixaban Synthesis: It is used as an intermediate in the synthesis of the anticoagulant drug Apixaban.[20]
- Cilostazol Synthesis: It serves as a crucial building block for Cilostazol, a medication used to treat symptoms of intermittent claudication.[18]

- Herbicide Production: 5-chloropentanoyl chloride is a precursor to 1,1,7-trichloro-1-hepten-3-one, an intermediate for third-generation pyrazole herbicides like Pyraclonil, which are valued for their high efficacy and low toxicity.[16][18]
- Specialty Chemicals: It is also used to synthesize anion-exchange resins through the acylation of polystyrene followed by amination.[4][18]

Safety, Handling, and Storage

Due to its reactivity, 5-chloropentanoyl chloride presents several hazards and requires careful handling.

Hazard Identification

It is classified with multiple hazards under the Globally Harmonized System (GHS).

- GHS Pictograms: Corrosive, Harmful/Irritant
- Hazard Statements:
 - H227: Combustible liquid
 - H290: May be corrosive to metals[1]
 - H302: Harmful if swallowed[1]
 - H314: Causes severe skin burns and eye damage[1]
 - H331: Toxic if inhaled[1]

Handling and Personal Protective Equipment (PPE)

- Always handle in a well-ventilated chemical fume hood.[11][21]
- Wear appropriate PPE, including chemical safety goggles, a face shield, impervious gloves (e.g., butyl rubber), and a lab coat.[11][21]
- Avoid contact with skin, eyes, and clothing. Do not inhale vapor or mist.[11][22]

- Keep away from moisture, heat, sparks, and open flames.[11][22]

Storage and Stability

- Store in a cool, dry, well-ventilated area designated for corrosive materials.[11][22]
- Keep containers tightly closed and sealed to prevent contact with moisture, which causes hydrolysis to corrosive 5-chlorovaleric acid and HCl.[19][22]
- Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[22]

First Aid Measures

- Eye Contact: Immediately flush with plenty of water for at least 15-30 minutes, also under the eyelids. Seek immediate medical attention.[8][11]
- Skin Contact: Immediately remove all contaminated clothing and flush skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[11]
- Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11]
- Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11][22]

Conclusion

5-Chloropentanoyl chloride is a versatile and powerful synthetic intermediate whose value is firmly established in the pharmaceutical, agrochemical, and specialty chemical industries. Its bifunctional nature provides a reliable platform for introducing a five-carbon spacer with reactive handles at both ends, enabling the efficient construction of complex target molecules. A comprehensive understanding of its synthesis, reactivity, and handling protocols, as detailed in this guide, is essential for leveraging its full potential in research and development while ensuring operational safety.

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